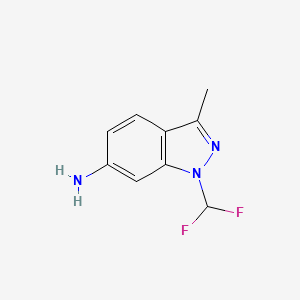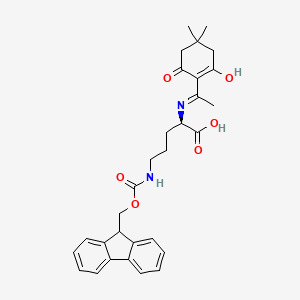
(R)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dde-D-Orn(Fmoc)-OH: is a compound used in peptide synthesis. It is a derivative of ornithine, an amino acid, and is protected by two groups: the Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group and the Fmoc (9-Fluorenylmethyloxycarbonyl) group. These protecting groups are crucial in peptide synthesis as they prevent unwanted reactions at specific sites of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dde-D-Orn(Fmoc)-OH typically involves the protection of the amino and carboxyl groups of ornithine. The Dde group is introduced to protect the amino group, while the Fmoc group is used to protect the side chain of ornithine. The reaction conditions often involve the use of organic solvents and specific reagents to ensure the selective protection of the desired functional groups.
Industrial Production Methods: Industrial production of Dde-D-Orn(Fmoc)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product. The industrial methods also incorporate purification steps such as crystallization and chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Dde-D-Orn(Fmoc)-OH undergoes several types of reactions, including:
Deprotection Reactions: The Dde and Fmoc groups can be selectively removed under specific conditions to expose the amino and carboxyl groups of ornithine.
Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions:
Deprotection: The Dde group can be removed using hydrazine, while the Fmoc group is typically removed using piperidine in a suitable solvent such as dimethylformamide.
Coupling: Common reagents for peptide coupling include carbodiimides (e.g., DIC, EDC) and coupling additives (e.g., HOBt, HOAt).
Major Products: The major products formed from these reactions are peptides with specific sequences, where Dde-D-Orn(Fmoc)-OH serves as a building block.
Scientific Research Applications
Chemistry: Dde-D-Orn(Fmoc)-OH is widely used in the synthesis of peptides and peptidomimetics. It allows for the selective protection and deprotection of functional groups, facilitating the construction of complex peptide sequences.
Biology: In biological research, peptides synthesized using Dde-D-Orn(Fmoc)-OH are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine: The compound is used in the development of peptide-based therapeutics. Peptides synthesized using Dde-D-Orn(Fmoc)-OH can be designed to target specific biological pathways, offering potential treatments for various diseases.
Industry: In the pharmaceutical industry, Dde-D-Orn(Fmoc)-OH is used in the production of peptide drugs. It is also used in the development of diagnostic tools and biosensors.
Mechanism of Action
The mechanism of action of Dde-D-Orn(Fmoc)-OH is primarily related to its role in peptide synthesis. The Dde and Fmoc groups protect specific functional groups during the synthesis process, preventing unwanted side reactions. The selective deprotection of these groups allows for the stepwise construction of peptide sequences. The molecular targets and pathways involved depend on the specific peptide being synthesized and its intended application.
Comparison with Similar Compounds
Dde-D-Lys(Fmoc)-OH: Similar to Dde-D-Orn(Fmoc)-OH, but with lysine instead of ornithine.
Dde-D-Arg(Fmoc)-OH: Contains arginine instead of ornithine.
Dde-D-Asp(Fmoc)-OH: Contains aspartic acid instead of ornithine.
Uniqueness: Dde-D-Orn(Fmoc)-OH is unique due to the presence of the ornithine residue, which has a distinct side chain compared to other amino acids. This uniqueness allows for the synthesis of peptides with specific structural and functional properties that may not be achievable with other amino acids.
Properties
Molecular Formula |
C30H34N2O6 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
(2R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid |
InChI |
InChI=1S/C30H34N2O6/c1-18(27-25(33)15-30(2,3)16-26(27)34)32-24(28(35)36)13-8-14-31-29(37)38-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,23-24,33H,8,13-17H2,1-3H3,(H,31,37)(H,35,36)/t24-/m1/s1 |
InChI Key |
IOXWJOGKQWRDEE-XMMPIXPASA-N |
Isomeric SMILES |
CC(=N[C@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Canonical SMILES |
CC(=NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


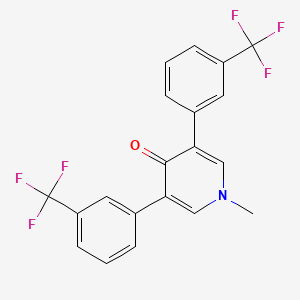

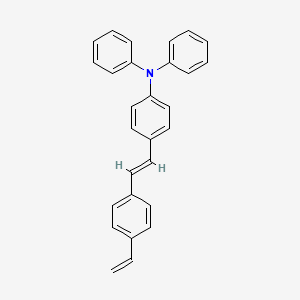
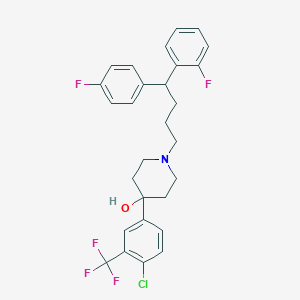
![9,9,18,18-Tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde](/img/structure/B13137543.png)
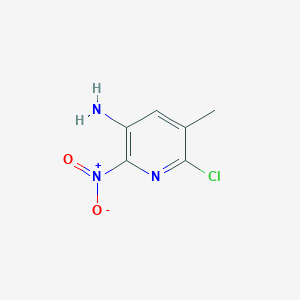
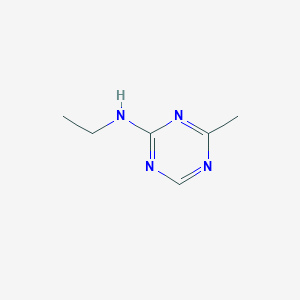
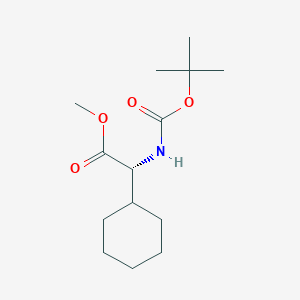
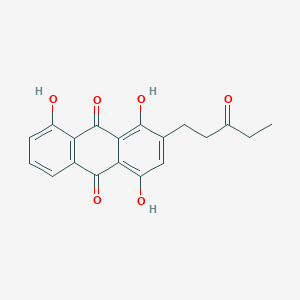
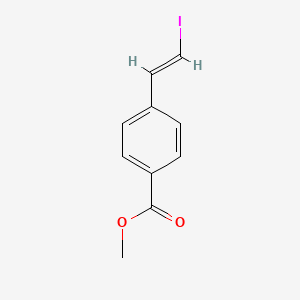
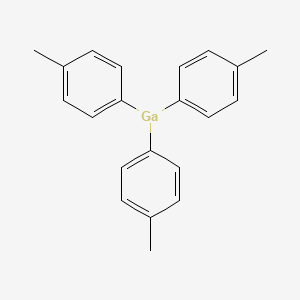

![tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13137590.png)
